KAT8-IN-1

説明

Structural Classification and Nomenclature within Naphthol Derivatives

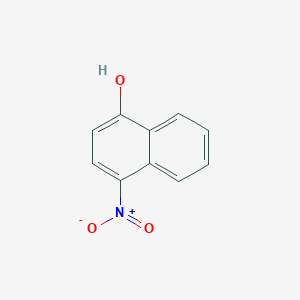

4-Nitro-1-naphthol belongs to the class of organic compounds known as naphthols, which are derivatives of naphthalene (B1677914) bearing a hydroxyl group. Specifically, it is a nitrated derivative of 1-naphthol (B170400) (also known as α-naphthol). The nomenclature "4-Nitro-1-naphthol" indicates a naphthalene core with a hydroxyl group at the first (or alpha) position and a nitro group at the fourth position. nbinno.comnih.gov

According to IUPAC nomenclature, the compound is named 4-nitronaphthalen-1-ol . nih.gov It is also known by several synonyms, including 1-Hydroxy-4-nitronaphthalene and 4-Nitro-α-naphthol. echemi.com The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic rings significantly influences the compound's reactivity and electronic properties. nbinno.com

Historical Context of Research on Nitrated Naphthalenes

The study of nitrated naphthalenes is deeply rooted in the history of organic chemistry, dating back to the 19th century with the isolation of naphthalene from coal tar by John Kidd in 1819. numberanalytics.com The subsequent exploration of naphthalene's reactivity revealed its susceptibility to electrophilic substitution reactions, including nitration. numberanalytics.comijrpr.com

Early research focused on understanding the orientation of substituents on the naphthalene ring. The nitration of naphthalene itself primarily yields 1-nitronaphthalene (B515781), with smaller amounts of 2-nitronaphthalene. pnas.orgacs.org Further studies delved into the nitration of substituted naphthalenes, such as the naphthols, to understand how the existing functional groups direct the position of the incoming nitro group. The synthesis of 4-Nitro-1-naphthol is a classic example of electrophilic aromatic substitution, typically achieved by the nitration of 1-naphthol using nitric acid, often in the presence of a catalyst like sulfuric acid. nbinno.com

Significance and Broad Research Implications of 4-Nitro-1-naphthol

The significance of 4-Nitro-1-naphthol in research stems from its utility as a versatile chemical intermediate. nbinno.comnbinno.com It serves as a precursor in the synthesis of a variety of more complex organic molecules, including dyes, pharmaceutical compounds, and agrochemicals. nbinno.com The nitro group can be reduced to an amino group, opening pathways to a wide range of amino-naphthol derivatives, which are themselves valuable in various applications. For instance, 4-amino-1-naphthol (B40241) ethers are prepared from 1-naphthols via a multi-step process that can involve a nitrated intermediate. google.com

In the field of medicinal chemistry, 4-Nitro-1-naphthol has been identified as an inhibitor of lysine (B10760008) (K) acetyltransferase 8 (KAT8). nbinno.comchemsrc.com This inhibitory activity against histone acetyltransferases suggests its potential for investigation in the context of diseases like cancer and inflammatory conditions. nbinno.comchemsrc.com Furthermore, its photochemical properties, stemming from the nitro-aromatic system, make it a subject of interest in photochemical studies. nbinno.com The compound's ability to undergo various chemical transformations ensures its continued relevance in synthetic organic chemistry and the development of novel functional molecules. nbinno.com

Interactive Data Tables

Below are interactive tables summarizing key properties of 4-Nitro-1-naphthol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7NO3 | nbinno.comnbinno.com |

| Molecular Weight | 189.17 g/mol | nbinno.comnbinno.com |

| Appearance | Yellow to light brown crystalline powder | nbinno.com |

| Melting Point | 165-168°C | nbinno.comchemsrc.com |

| Boiling Point (Predicted) | 398.8 ± 25.0 °C | nbinno.comchemsrc.com |

| Density (Predicted) | 1.413 ± 0.06 g/cm³ | nbinno.comchemdad.com |

| pKa (Predicted) | 6.22 ± 0.40 | nbinno.comchemdad.com |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), acetone, and DMSO | nbinno.comnbinno.com |

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 605-62-9 | nbinno.comnih.gov |

| IUPAC Name | 4-nitronaphthalen-1-ol | nih.gov |

| InChI | InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | nih.govspectrabase.com |

| InChIKey | AUIRNGLMBHIITH-UHFFFAOYSA-N | nih.govspectrabase.com |

| SMILES | OC1=CC=C(C=2C=CC=CC12)N+=O | spectrabase.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRNGLMBHIITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209238 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-62-9 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 605-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro 1 Naphthol and Its Derivatives

Diazotization-Coupling Reactions for Azo Compound Synthesis

The synthesis of azo compounds through diazotization and coupling represents a significant application of nitroaniline derivatives. This multi-step process involves the transformation of an aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an activated aromatic ring.

Optimization of Diazotization of 4-Nitroaniline (B120555) to Diazonium Salt

The initial and critical step in this synthetic route is the diazotization of 4-nitroaniline. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate the 4-nitrophenyldiazonium salt. scirp.orgunb.ca The stability of the diazonium salt is paramount, as these intermediates can be explosive when isolated in a dry state. nih.gov

Optimization of this process involves careful control of several parameters to maximize yield and minimize side reactions. Key factors include:

Temperature: Maintaining a low temperature (0–5°C) is crucial to prevent the decomposition of the unstable diazonium salt. unb.ca

Acid Concentration: An appropriate concentration of a strong acid, such as hydrochloric acid (HCl), is necessary. scirp.org Using 3–6 equivalents of 31% HCl per mole of 4-nitroaniline can help prevent excessive chlorine emissions.

Reaction Time: Adequate time must be allowed for the complete conversion of the amine to the diazonium salt. scirp.org

Table 1: Optimized Conditions for Diazotization of 4-Nitroaniline

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5°C | Minimizes decomposition of the diazonium salt. unb.ca |

| Acid | Hydrochloric Acid (HCl) | Provides the necessary acidic medium for the reaction. scirp.org |

| Sodium Nitrite | Stoichiometric amount | Acts as the diazotizing agent. |

Coupling Reactions with 1-Naphthol (B170400) under Controlled Alkaline Conditions

The 4-nitrophenyldiazonium salt, once formed, is immediately used in a coupling reaction with 1-naphthol. doubtnut.comtestbook.com This electrophilic aromatic substitution reaction is typically performed in an alkaline medium. doubtnut.com The alkaline conditions are essential as they deprotonate the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide ion, which readily attacks the diazonium salt. doubtnut.comspcmc.ac.in Careful control of pH is necessary to ensure the reaction proceeds efficiently. spcmc.ac.in

The product of this coupling reaction is an azo dye. nih.govvedantu.com Specifically, the coupling of benzenediazonium (B1195382) chloride with 1-naphthol yields 1-(phenylazo)naphthol. doubtnut.com

Regioselectivity and Yield Optimization in Azo Coupling

The position of the azo coupling on the 1-naphthol ring is a critical aspect of the synthesis. The hydroxyl group of 1-naphthol is an activating group and directs the incoming electrophile (the diazonium salt) to the ortho and para positions. vedantu.com In the case of 1-naphthol, the coupling predominantly occurs at the 4-position (para to the hydroxyl group). vedantu.comstackexchange.com This regioselectivity is attributed to both electronic and steric factors. Electrophilic substitution on the naphthalene (B1677914) ring system is kinetically favored at the position adjacent to the other ring. vedantu.comstackexchange.com

Yield optimization in azo coupling reactions is influenced by several factors, including the reactivity of the coupling component and the stability of the diazonium salt. The use of a highly reactive coupling partner, such as the naphthoxide ion formed under alkaline conditions, enhances the reaction rate and yield. doubtnut.comspcmc.ac.in

Nitration Pathways and Mechanisms

Direct nitration of aromatic compounds is a fundamental method for introducing a nitro group. However, the nitration of 1-naphthol presents unique challenges and alternative pathways are being explored.

Direct Nitration of 1-Naphthol: Challenges and Byproduct Formation

The direct nitration of 1-naphthol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a theoretically straightforward approach to synthesize nitronaphthols. nbinno.com The hydroxyl group activates the naphthalene ring, directing the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. However, this method is often plagued by several challenges:

Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the 1-naphthol substrate.

Byproduct Formation: The reaction can yield a mixture of isomers, including 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthol, as well as dinitrated and polynitrated products. The formation of quinones and dimeric products is also common under acidic conditions.

Low Yields: Due to the competing side reactions, the yield of the desired 4-nitro-1-naphthol can be low.

To mitigate these issues, careful control of reaction conditions is essential. Maintaining a low temperature (0–5°C) can help to minimize the formation of byproducts.

Table 2: Challenges in the Direct Nitration of 1-Naphthol

| Challenge | Description | Consequence |

| Oxidative Degradation | The substrate is degraded by the strong oxidizing agents. | Reduced yield of the desired product. |

| Byproduct Formation | Formation of multiple isomers and other unwanted products. | Complicates purification and lowers the yield of 4-nitro-1-naphthol. |

| Harsh Reaction Conditions | Use of strong acids and potentially high temperatures. | Can lead to safety concerns and equipment corrosion. |

Sulfate (B86663) Radical Oxidation Processes Leading to Nitrated Naphthalenes

An alternative and more recent approach for the nitration of naphthalenes involves the use of sulfate radical (SO₄•⁻) based advanced oxidation processes (AOPs). nih.govresearchgate.net This method has been investigated for the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene in water treatment, but it also offers a pathway for the synthesis of nitrated derivatives. nih.govdntb.gov.ua

In this process, sulfate radicals are generated, typically from the activation of peroxydisulfate. nih.gov These radicals can oxidize naphthalene to form 1-naphthol as an intermediate. nih.gov In the presence of nitrite ions (NO₂⁻), which are common in various water sources, the sulfate radicals can react with nitrite to generate the nitrogen dioxide radical (NO₂•). nih.govresearchgate.net

The 1-naphthol formed in situ can be further oxidized by sulfate radicals to a 1-naphthoxyl radical. The coupling of this 1-naphthoxyl radical with the nitrogen dioxide radical leads to the formation of nitrated naphthalenes, including 2-nitro-1-naphthol, 4-nitro-1-naphthol, and 2,4-dinitro-1-naphthol (B147749). nih.gov

This method presents a novel pathway for the formation of nitronaphthols under aqueous conditions and highlights the complex chemistry that can occur during water treatment processes. nih.govacs.org

Role of Nitrite and Nitrogen Dioxide Radical in Formation

Recent studies have highlighted the role of nitrite (NO₂⁻) and the nitrogen dioxide radical (NO₂•) in the formation of nitrated naphthols. In certain oxidative processes, the reaction between nitrite and sulfate radicals (SO₄•⁻) can generate nitrogen dioxide radicals. nih.gov Concurrently, 1-naphthol can be oxidized to a 1-naphthoxyl radical. The subsequent coupling of these two radical species, the 1-naphthoxyl radical and the nitrogen dioxide radical, leads to the formation of nitrated 1-naphthol derivatives. nih.gov This pathway is particularly relevant in environmental contexts where polycyclic aromatic hydrocarbons (PAHs) like naphthalene are degraded in the presence of nitrite. nih.gov

Furthermore, the photolysis of nitrite or nitrate (B79036) in aqueous solutions can also generate nitrating agents, including the nitrogen dioxide radical, which can then react with naphthalene to form nitronaphthalenes. nih.govmdpi.com While direct nitration with nitric acid is a common synthetic method, these alternative pathways involving radical species provide insight into the environmental formation of these compounds.

Formation of Isomers: 2-nitro-1-naphthol, 4-nitro-1-naphthol, and 2,4-dinitro-1-naphthol

The nitration of 1-naphthol is a classic example of electrophilic aromatic substitution on a substituted naphthalene ring. The hydroxyl group of 1-naphthol is an activating group, directing incoming electrophiles to the ortho (position 2) and para (position 4) positions. Consequently, the nitration of 1-naphthol typically yields a mixture of 2-nitro-1-naphthol and 4-nitro-1-naphthol. nih.govias.ac.in

The ratio of these isomers can be influenced by the reaction conditions. For instance, nitration of 4-propionyl-1-naphthol with one mole of fuming nitric acid has been reported to yield 2-nitro-4-propionyl-1-naphthol along with smaller quantities of 2-nitro-1-naphthol and 2,4-dinitro-1-naphthol. ias.ac.in The use of stronger nitrating conditions, such as an excess of nitric acid, can lead to the formation of the dinitrated product, 2,4-dinitro-1-naphthol. ias.ac.in In some cases, the propionyl group can be eliminated during the reaction, resulting in 2,4-dinitro-1-naphthol as the sole product. ias.ac.in

A study involving the sulfate radical oxidation of naphthalene in the presence of nitrite demonstrated the formation of 2-nitro-1-naphthol, 4-nitro-1-naphthol, and 2,4-dinitro-1-naphthol. nih.gov This highlights that various reaction pathways can lead to this mixture of isomers.

| Isomer | Position of Nitro Group(s) |

| 2-nitro-1-naphthol | 2 |

| 4-nitro-1-naphthol | 4 |

| 2,4-dinitro-1-naphthol | 2 and 4 |

Derivatization Strategies Utilizing the Nitro and Hydroxyl Moieties

The presence of both a nitro group and a hydroxyl group on the 4-nitro-1-naphthol scaffold provides two reactive sites for further chemical transformations. These derivatization strategies are crucial for synthesizing a wide range of compounds with specific biological or material properties.

Reduction of the Nitro Group to Amino-Naphthols

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of 4-nitro-1-naphthol, leading to the formation of 4-amino-1-naphthol (B40241). This amino-naphthol is a valuable precursor for many dyes and pharmaceuticals. atamanchemicals.comwikipedia.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For the reduction of nitronaphthalenes to their corresponding amines, this method is a key step in some synthetic routes to naphthols. atamanchemicals.comwikipedia.org The general scheme involves the hydrogenation of a nitronaphthalene to an aminonaphthalene, which can then be hydrolyzed to the corresponding naphthol. wikipedia.org While specific examples for the direct catalytic hydrogenation of 4-nitro-1-naphthol are not detailed in the provided context, this method is a standard and effective procedure for this type of transformation in organic synthesis.

The reduction of a nitro group can sometimes be controlled to yield a hydroxylamine (B1172632) intermediate. This partial reduction offers an alternative synthetic route to different functionalized naphthalenes. For instance, the synthesis of 4-nitronaphthalen-1-amine has been achieved by reacting 1-nitronaphthalene (B515781) with hydroxylamine hydrochloride in the presence of a base. chemicalbook.com While this example illustrates the formation of an aminonaphthalene from a nitronaphthalene, it points to the utility of hydroxylamine reagents in reactions involving nitroaromatics. The controlled partial reduction of 4-nitro-1-naphthol to its corresponding hydroxylamine would provide a distinct intermediate for further synthetic elaboration, although specific methods for this direct transformation were not found.

Catalytic Hydrogenation Methods

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of 4-nitro-1-naphthol can readily undergo alkylation and acylation reactions to form ethers and esters, respectively. These reactions are fundamental in modifying the solubility, reactivity, and biological activity of the parent molecule.

Synthesis of Glycidyl (B131873) Naphthyl Ethers from 4-Nitro-1-naphthol

A key transformation of 4-nitro-1-naphthol is its conversion to 2-(((4-nitronaphthalen-1-yl)oxy)methyl)oxirane, a type of glycidyl naphthyl ether. This synthesis is a crucial step in the production of various derivatives.

The synthesis of (±)-4-nitropropranolol and (±)-7-nitropropranolol begins with the reaction of 4-nitro-1-naphthol or 7-nitro-1-naphthol with epichlorohydrin (B41342) to form the corresponding glycidyl naphthyl ethers. mdpi.comnih.gov These intermediates are then reacted with isopropylamine (B41738) to produce the racemic mixtures of the nitrated propranolol (B1214883) derivatives. mdpi.comnih.gov

A specific method for synthesizing 2-(((4-nitronaphthalen-1-yl)oxy)methyl)oxirane (1a) involves dissolving 4-nitro-1-naphthol in an ethanol (B145695)/water mixture. mdpi.com Potassium hydroxide (B78521) is added to the solution, which is stirred for 30 minutes. mdpi.com Subsequently, epichlorohydrin is introduced, causing the mixture's color to change to orange-yellow. mdpi.com The reaction is heated under reflux for four hours, with the progress monitored by thin-layer chromatography. mdpi.com After the reaction, the solvent is evaporated, and the remaining residue is taken up in dichloromethane (B109758) and extracted with brine. mdpi.com

Similarly, the glycidyl naphthyl ether derived from 7-nitro-1-naphthol (1b) is synthesized using the same procedure, starting with 7-nitro-1-naphthol. nih.gov The Williamson ether synthesis is a foundational method for preparing glycidyl ethers, involving the reaction of an alcohol (like 1-naphthol) with epichlorohydrin in the presence of a base.

Table 1: Synthesis of Glycidyl Naphthyl Ethers

| Starting Material | Product | Reagents | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 4-Nitro-1-naphthol | 2-(((4-Nitronaphthalen-1-yl)oxy)methyl)oxirane (1a) | KOH, Epichlorohydrin, Ethanol:Water (9:1) | Not specified | Not specified |

Incorporation into Complex Chemical Architectures (e.g., Propranolol Derivatives)

The glycidyl naphthyl ethers derived from 4-nitro-1-naphthol are valuable intermediates for constructing more complex molecules, notably derivatives of propranolol. Propranolol is a beta-blocker, and the synthesis of its derivatives is an active area of research.

The synthesis of (±)-1-(isopropylamino)-3-((4-nitronaphthalen-1-yl)oxy)propan-2-ol (2a), a 4-nitro derivative of propranolol, is achieved by dissolving the glycidyl naphthyl ether 1a in isopropylamine. nih.gov The mixture is stirred and heated to 30°C for one hour. nih.gov Following the reaction, the solvent is removed by evaporation, and the resulting product is purified using column chromatography on silica (B1680970) gel to yield (±)-4-nitropropranolol as a yellow powder. nih.gov

This synthetic pathway highlights the utility of 4-nitro-1-naphthol as a precursor for creating analogues of established pharmaceutical compounds. The introduction of the nitro group can modulate the properties of the final molecule. The synthesis of propranolol itself often starts from 1-naphthol, reacting it with epichlorohydrin and then isopropylamine. matilda.scienceresearchgate.net The synthesis of propranolol derivatives can involve further reactions such as esterification, oxidation-reduction, and alkylation. matilda.science

Table 2: Synthesis of (±)-4-Nitropropranolol (2a)

| Starting Material | Reagent | Solvent | Yield | Melting Point (°C) |

|---|

Data sourced from a detailed synthetic procedure. nih.gov

The resulting (±)-4-nitropropranolol has been characterized by various spectroscopic methods. Its ¹H NMR and ¹³C NMR spectra confirm the structure, and its mass has been verified by ESI-MS. nih.gov

Spectroscopic and Computational Investigations of 4 Nitro 1 Naphthol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the structural features of 4-Nitro-1-naphthol.

UV-Visible Spectroscopy: Azo Chromophore and Quantification

UV-Visible spectroscopy is a key technique for characterizing compounds with chromophores. In some contexts, 4-Nitro-1-naphthol is studied in the form of an azo dye, such as 4-(4-Nitrophenylazo)-1-naphthol, which contains an azo (-N=N-) group. This azo chromophore is responsible for the compound's strong absorption of light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) for such azo dyes is typically observed between 465 and 500 nm, indicating the presence of the azo group. atbuftejoste.com.ng For instance, a specific azo dye derivative of 4-nitroaniline (B120555) showed a λmax in the range of 461 nm in acetone. 117.239.78 The intensity of this absorption is directly proportional to the concentration of the dye, making UV-Visible spectroscopy a valuable tool for quantitative analysis.

The position of the λmax can be influenced by the solvent environment, a phenomenon known as solvatochromism. 117.239.78 This effect arises from differential stabilization of the ground and excited electronic states of the molecule by solvents of varying polarities.

FTIR and NMR Spectroscopies: Functional Group and Structural Integrity Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups present in a molecule. In 4-Nitro-1-naphthol and its derivatives, characteristic infrared absorption bands confirm its molecular structure. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. spectroscopyonline.com Specifically, peaks around 1520 cm⁻¹ (N=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) have been noted for related azo dyes. The presence of a hydroxyl (-OH) group is identified by a broad stretching band, often in the region of 3200–3550 cm⁻¹. specac.com Aromatic C-H stretching vibrations are also observed. atbuftejoste.com.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for confirming the structural integrity by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of a related azo dye, signals corresponding to the aryl protons are typically observed in the range of 6.5-8.3 ppm. 117.239.78 The phenolic hydroxyl proton gives a characteristic signal as well. 117.239.78 ¹³C NMR spectroscopy complements this by showing signals for each unique carbon atom in the molecule, confirming the carbon framework. acs.org

Table 1: Key Spectroscopic Data for 4-Nitro-1-naphthol and Related Compounds

| Spectroscopic Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| UV-Visible | λmax (Azo Chromophore) | 461-500 nm | atbuftejoste.com.ng117.239.78 |

| FTIR | Nitro (NO₂) Stretch | 1550-1475 cm⁻¹, 1360-1290 cm⁻¹ | spectroscopyonline.com |

| Hydroxyl (O-H) Stretch | 3200-3550 cm⁻¹ | specac.com | |

| Azo (N=N) Stretch | ~1520 cm⁻¹ |

| ¹H NMR | Aryl Protons | 6.5-8.3 ppm | 117.239.78 |

Mass Spectrometry (GC-MS) for Molecular Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the analysis of 4-Nitro-1-naphthol, GC-MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. nih.gov The molecular ion peak for 4-Nitro-1-naphthol would correspond to its molecular weight (189.17 g/mol ). synquestlabs.com The fragmentation pattern, which results from the cleavage of the molecule in the mass spectrometer, gives further structural information. For instance, the NIST library entry for 4-Nitro-1-naphthol shows a top peak at m/z 115 and a second highest at m/z 189. nih.gov This data is crucial for confirming the identity of the compound in a sample. researchgate.net

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes of a molecule. It is particularly useful for analyzing symmetric non-polar bonds. The Raman spectrum of 4-Nitro-1-naphthol would show characteristic peaks for the nitro group and the naphthalene (B1677914) ring system. spectrabase.com For example, the NO₂ stretching peak is a prominent feature. nsf.gov Theoretical calculations can be used in conjunction with experimental Raman spectra to assign the observed vibrational bands to specific molecular motions. updatepublishing.com This combined approach allows for a detailed vibrational analysis of the molecule.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data and provide deeper insights into the electronic structure of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems. For 4-Nitro-1-naphthol and its derivatives, DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic transitions. updatepublishing.comnih.gov

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), can be used to calculate theoretical vibrational spectra (FTIR and Raman). nih.govresearchgate.netresearchgate.net These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. updatepublishing.com Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Visible), providing theoretical support for the experimentally observed λmax values. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Nitro-1-naphthol |

| 4-(4-Nitrophenylazo)-1-naphthol |

| 2,4-dinitro-1-naphthol (B147749) |

| Naphthalene |

| p-nitroaniline |

| 2-amino-8-naphthol Sulphuric acid (J-acid) |

| 8-animo-1-naphthol 3-6 disulphuric acid (H-acid) |

| 4-nitrophenol (B140041) |

| 1-naphthol (B170400) |

| Coumarin |

| Isobenzofuranone |

| 1,2-naphthoquinone (B1664529) |

| 2-nitroso-1-naphthol (B92032) |

| 4-nitropyrocatechol |

| 4-amino-N-(5-selenocyanatothiazol-2-yl) benzenesulfonamide |

| 4-Dimethylaminopyridine |

| Tetracyanoethylene |

| 4-Amino-N-methyl naphthalimide |

| 4-amino-N-ethyl naphthalimide |

| 4-amino-N-propyl naphthalimide |

| 4-amino-N-butyl naphthalimide |

| beta-naphthol |

| N,N-diethyl-m-toluidine |

| p-aminoacetophenone |

| (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1, 3-dione |

| Catechol |

| Resorcinol |

| 2,4-diaminophenol |

| 2-methylresorcinol |

| 2-aminophenol |

| 2-amino-3-hydroxypyridine |

| Pyrogallol |

| 4-methylaminophenol |

| 6-hydroxyindole |

| 3-aminophenol |

| 5-amino-2-methylphenol |

| 1,5-naphthalenediol |

| 2-amino-4-nitrophenol |

| 2,6-diaminopyridine |

| 2-amino-5-nitrophenol |

| 5-(2-hydroxyethyl)amino-2-methylphenol |

| 1,3-phenylenediamine |

| 2-chloro-1,4-phenylenediamine |

| 1,4-phenylenediamine |

| 2,5-diaminotoluene |

| 2-nitro-1,4-phenylenediamine |

| 2,4-diaminophenoxyethanol |

| 4-nitro-1,2-phenylenediamine |

| N-phenyl-1,4-phenylenediamine |

| Aniline-d5 |

| 2-nitroso-1, naphthol |

| 1-2 naphthoquinine-2 oxime |

| 4-nitroaniline |

| 1-hydroxy-2-nitrosonapthalene |

Analysis of Hydrogen Bonding and π-π Stacking Interactions

The molecular architecture of 4-Nitro-1-naphthol is significantly influenced by hydrogen bonding and π-π stacking interactions. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the naphthalene ring enhances its ability to engage in these non-covalent interactions. researchgate.net Specifically, the hydroxyl group can act as a hydrogen bond donor, while the nitro group functions as a hydrogen bond acceptor.

Computational and spectroscopic investigations have demonstrated that hydrogen bonding plays a crucial role in the solvent-induced dimerization of 4-Nitro-1-naphthol. researchgate.net These hydrogen bonds can stabilize π-π stacking arrangements, where the aromatic rings of adjacent molecules overlap. researchgate.netrsc.org This synergistic relationship is critical; hydrogen bonds can affect the electron density of the aromatic rings, which in turn strengthens the π-π stacking interactions. rsc.org In the case of 4-Nitro-1-naphthol, these interactions are described as π-π electron donor-acceptor interactions, which are pivotal for surface adsorption phenomena. researchgate.net

Studies on related metal-organic frameworks have shown that while hydrogen bonds alone may not provide sufficient overlap for efficient electron transfer, they reinforce the π-π stacking that does. rsc.org This cooperation facilitates intermolecular electron transfer, a key process in the functionality of many chemical sensors. rsc.org In the crystal structure of the analogous compound 4-methoxy-1-naphthol, intermolecular O-H···O hydrogen bonds link molecules into chains, which are further stabilized by these π-π stacking interactions. nih.gov

Conformational Equilibria and Intermolecular Interactions

The study of conformational equilibria and intermolecular interactions in 4-Nitro-1-naphthol provides a deeper understanding of its potential energy surface and molecular structure. For its parent compound, 1-naphthol, experimental and computational studies have surprisingly revealed that its dimer prefers a V-shaped, partially overlapping π-π stacked structure over a structure stabilized by traditional hydrogen bonds. researchgate.netacs.org

For 4-Nitro-1-naphthol itself, research has focused on its dimerization and the role of intermolecular forces. researchgate.net The introduction of the nitro group influences the balance of these forces. While intramolecular proton or hydrogen transfer assisted by solvent molecules does not seem to occur in the excited state of 4-Nitro-1-naphthol, the surrounding solvent cluster is crucial in mediating stepwise intermolecular reactions. rsc.org This indicates that the interactions between 4-Nitro-1-naphthol and its environment are critical in defining its reactive pathways.

Investigation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), have been essential in mapping the reaction mechanisms of 4-Nitro-1-naphthol and related compounds. For 4-Nitro-1-naphthol, nanosecond transient absorption and resonance Raman spectroscopy, combined with theoretical calculations, have elucidated the mechanism of its reaction in alcoholic solutions upon photoexcitation. rsc.org The findings reveal a stepwise process involving deprotonation, hydrogen abstraction, and subsequent protonation, with the solvent cluster playing a significant role. rsc.org These studies have demonstrated that an alcohol-assisted intramolecular hydrogen transfer does not take place in this system. rsc.org

In the broader context of naphthols, theoretical studies on the oxidation of 1-naphthol by hydroxyl radicals (•OH) have identified the most favorable reaction sites. researchgate.net DFT calculations have shown that •OH addition can occur at various positions on the naphthalene ring, with the specific adducts formed depending on kinetic and thermodynamic factors. researchgate.net For instance, in the oxidation of naphthalene, theoretical modeling indicates that at temperatures below 410 K, the primary product is 1-naphthol, highlighting the predictive power of these computational methods. acs.org Such theoretical investigations provide a foundational understanding of the initial stages of advanced oxidation processes for these aromatic compounds. researchgate.net

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer.

For molecules in the naphthol family, the extended π-conjugation of the naphthalene system leads to a smaller HOMO-LUMO gap compared to single-ring analogues like phenols. This reduced gap enhances electron transfer capabilities. In computational studies of related compounds, the HOMO-LUMO gap has been calculated using DFT methods to predict electronic transitions and reactivity. For example, a study on an iron(III) porphyrin complex calculated a HOMO-LUMO gap of 0.9042 eV, indicating significant potential for electronic transfer. physchemres.org The HOMO and LUMO energies themselves are crucial; increasing HOMO energy and decreasing LUMO energy in a molecule can lead to enhanced stabilizing interactions with other molecules or receptors. researchgate.net While specific values for 4-Nitro-1-naphthol require dedicated computational analysis, the principles suggest its electronic properties are geared towards charge transfer interactions, influenced by both the naphthalene core and the electron-withdrawing nitro group.

Chemical Reactivity and Mechanistic Studies of 4 Nitro 1 Naphthol

Electron Transfer Reactions and Reactive Intermediates

The chemical behavior of 4-nitro-1-naphthol is significantly influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group attached to the naphthalene (B1677914) ring. This electronic arrangement facilitates its participation in electron transfer reactions, leading to the formation of various reactive intermediates.

Pulse radiolysis studies are instrumental in investigating the kinetics and mechanisms of these rapid reactions. In such experiments, the one-electron oxidation of 4-nitro-1-naphthol leads to the formation of the corresponding naphthoxyl radical. The reduction potential of the 1-naphthoxyl radical has been determined to be 0.59 V versus the normal hydrogen electrode (NHE) in alkaline aqueous solutions. acs.org This value provides a quantitative measure of the ease with which the naphthoxyl radical can be reduced back to the parent naphthol.

The formation of these radical species is a key step in many of its reaction pathways. For instance, the oxidation of naphthols can proceed via a one-electron transfer mechanism, generating radical species that can then undergo further reactions, such as coupling. researchgate.net The presence of the nitro group modifies the electron density of the aromatic system, influencing the stability and subsequent reactivity of these radical intermediates.

Studies on related nitroaromatic compounds, such as 2,4-dinitro-1-naphthol (B147749), have shown their ability to act as electron acceptors in the formation of charge-transfer complexes. researchgate.net This suggests that 4-nitro-1-naphthol can also participate in similar charge-transfer interactions, a fundamental process in many chemical and biological reactions. The generation of reactive intermediates through electron transfer is also a critical aspect of its degradation pathways and its interactions within biological systems.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The structure of 4-nitro-1-naphthol, featuring a hydroxyl group (-OH) and a nitro group (-NO2) on the naphthalene framework, allows it to function as a ligand in coordination chemistry. uomustansiriyah.edu.iquomustansiriyah.edu.iq The hydroxyl group, in its deprotonated form (phenoxide), and the oxygen atoms of the nitro group can act as donor sites for metal ions.

While direct studies on 4-nitro-1-naphthol are limited, the behavior of structurally similar compounds, such as 1-nitroso-2-naphthol (B91326) and other nitrophenols, provides significant insight. These related molecules are known to act as chelating ligands, binding to metal ions through two or more donor atoms to form stable ring structures. rsc.orgacs.org For example, 1-nitroso-2-naphthol forms complexes with alkali metals and transition metals like cobalt. rsc.orgacs.org Similarly, azo-derivatives of naphthols, which contain a hydroxyl group and an azo group (-N=N-), act as bidentate ligands, coordinating with transition metals through the hydroxyl oxygen and one of the azo nitrogen atoms. acs.orgresearchgate.net This chelating ability results in the formation of stable metal complexes. acs.orgresearchgate.net Given the presence of appropriately positioned donor atoms (hydroxyl oxygen and nitro oxygen), 4-nitro-1-naphthol is anticipated to exhibit bidentate or chelating behavior, particularly with transition metals that have vacant d-orbitals available for coordination. uomustansiriyah.edu.iqncert.nic.in

The ability of 4-nitro-1-naphthol and related compounds to form colored complexes with metal ions makes them useful as reagents in analytical chemistry for metal ion detection. cymitquimica.comgoogle.com The formation of a metal complex often leads to a significant change in the electronic absorption spectrum of the ligand, a phenomenon known as a chromogenic effect. This color change can be used for the qualitative and quantitative determination of metal ions. For instance, 2-nitroso-1-naphthol (B92032) has been investigated as a spray reagent for detecting trace metals. ojp.gov Azo dyes derived from naphthols serve as metallochromic indicators, forming distinctly colored complexes with ions such as Mg²⁺, Co²⁺, and Ni²⁺, which can be measured spectrophotometrically for quantification. The nitro group in these structures can be critical for metal coordination, enhancing the sensitivity and selectivity of the detection.

Bidentate Ligand Behavior with Transition Metals

Degradation Pathways and Environmental Fate

Nitronaphthols are recognized as environmental contaminants, often found in atmospheric aerosols and originating from sources like diesel exhaust. ca.govacs.org Their persistence and transformation in the environment are governed by various degradation pathways.

Photolysis, or degradation induced by light, is a significant environmental fate process for nitronaphthols. Research on related compounds like 1-nitronaphthalene (B515781) shows that upon absorption of UV light, they can be excited to a triplet state. acs.org This excited state is highly reactive and can undergo various reactions, including direct photolysis. nih.gov Studies on nitrocatechols have shown that photolysis can be a primary degradation pathway in the atmosphere, with lifetimes as short as a few hours. copernicus.org The degradation of 1-naphthol (B170400) and 1-nitronaphthalene adsorbed on silica (B1680970) gel particles, mimicking atmospheric aerosols, is initiated by hydroxyl radicals generated from the photolysis of co-adsorbed nitrogenous pollutants. nih.gov For 4-nitro-1-naphthol, photolytic degradation can lead to the cleavage of the nitro group or the oxidation of the naphthol ring, resulting in various transformation products. researchgate.netrsc.org

Oxidative degradation is another crucial pathway for the environmental breakdown of 4-nitro-1-naphthol. This process involves reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). nih.govrsc.org Hydroxyl radicals are highly reactive and can attack the aromatic ring of nitronaphthols, leading to the formation of hydroxylated products or ring cleavage. nih.gov The reaction of •OH radicals with nitrophenols has been shown to be very rapid. researchgate.net The toxicity of related compounds like 1-naphthol is thought to be mediated by its metabolic conversion to naphthoquinones, which can then be reduced to semiquinone radicals. atamanchemicals.com These radicals can participate in redox cycling with molecular oxygen, generating ROS and causing oxidative stress. atamanchemicals.com Similarly, the oxidative degradation of 4-nitro-1-naphthol likely proceeds through the formation of radical intermediates and subsequent reaction with ROS, contributing to its transformation in various environmental compartments. rsc.org

Interactive Data Table

Below is a summary of the key chemical properties and reactivity data for 4-Nitro-1-naphthol and related compounds discussed in this article.

Sorption Mechanisms in Environmental Matrices

The interaction of 4-nitro-1-naphthol with environmental matrices is governed by several sorption mechanisms, which dictate its fate and transport. Sorption, a process where a substance (sorbate) accumulates on the surface of a solid or liquid (sorbent), can occur through physical (physisorption) or chemical (chemisorption) means. mdpi.com For organic pollutants like 4-nitro-1-naphthol, key mechanisms include hydrophobic partitioning, van der Waals forces, hydrogen bonding, π-π interactions, and electrostatic interactions. mdpi.comfrontiersin.orgmdpi.com

The properties of both 4-nitro-1-naphthol and the environmental sorbent, such as soil or sediment, are crucial in determining the extent of sorption. epa.gov The presence of functional groups, like the nitro group in 4-nitro-1-naphthol, can enhance π-π electron-donor-acceptor (EDA) interactions with sorbents that have aromatic structures. mdpi.com

In studies involving biochars, which are carbon-rich materials used as sorbents, the sorption of anionic 4-nitro-1-naphthol was significantly enhanced by the presence of heavy metals on biochar produced at lower temperatures (BC200). researchgate.net This enhancement is attributed to complexation between the polar functional groups on the biochar and the heavy metals. researchgate.net Conversely, on biochar produced at higher temperatures (BC700), the inhibition of sorption by heavy metals was weakest for 4-nitro-1-naphthol due to the bridging effects of the heavy metals between the compound and the biochar. researchgate.net

Solvent Effects on Dimerization and Other Processes

Solvents play a critical role in the chemical behavior of 4-nitro-1-naphthol, particularly in its dimerization. Dimerization, the process where two identical molecules combine, can be influenced by solvent polarity. An increase in solvent polarity can favor structures with different dipole moments. nih.gov For instance, in some nitronaphthalene derivatives, increasing solvent polarity favors ground-state structures with quadrupole symmetry and no net dipole moment. nih.gov

Research on related compounds like 4-hydroxy-1-naphthaldehyde (B1296455) has shown that solvents can induce dimerization. rsc.org For example, 4-hydroxy-1-naphthaldehyde and its methoxy (B1213986) derivative exhibit dimerization in solvents like methanol (B129727) and acetonitrile (B52724). rsc.org In the case of 4-nitro-1-naphthol, hydrogen bonding can stabilize π-π stacking in solvent-induced dimerization. researchgate.net The nature of the solvent also affects proton transfer equilibria. For instance, in a study of a related Mannich base, the equilibrium shifted from the OH-form in less polar solvents like chloroform (B151607) and toluene (B28343) to the proton-transferred tautomer in the more polar solvent methanol. rsc.org

Charge Transfer Complex Formation and Analysis

4-Nitro-1-naphthol can act as an electron acceptor in the formation of charge transfer (CT) complexes. These complexes form when an electron-rich donor molecule transfers charge to an electron-deficient acceptor molecule, often resulting in a new, colored species that absorbs light in the visible region. sci-hub.se The electron-withdrawing nature of the nitro group makes nitroaromatic compounds like 4-nitro-1-naphthol effective electron acceptors.

Spectrophotometric Analysis of Charge Transfer Complexes

Spectrophotometry is a primary technique for studying charge transfer complexes. The formation of a CT complex is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum, at a longer wavelength than the bands of the individual donor or acceptor molecules. researchgate.netanalchemres.org The intensity of this new band can be used to determine various parameters of the complex.

The Benesi-Hildebrand equation is commonly used to determine the formation constant (KCT) and the molar extinction coefficient (εCT) of the CT complex from spectrophotometric data. researchgate.net These parameters provide information about the stability and strength of the complex. Other thermodynamic and spectroscopic parameters that can be determined include the oscillator strength (f), transition dipole moment (μ), and the free energy change (ΔG°) of complex formation. sci-hub.senih.gov

For example, in the study of CT complexes between 2,4-dinitro-1-naphthol and various amines, spectrophotometric analysis was used to characterize the complexes formed. acs.org Similarly, studies on other nitroaromatics have successfully used spectrophotometry to quantify their interaction with electron donors. analchemres.org

Role as Electron Acceptor in Complex Formation

The electron-deficient nature of the aromatic system in 4-nitro-1-naphthol, enhanced by the strong electron-withdrawing nitro group, makes it a good electron acceptor. nih.gov This property is fundamental to its ability to form charge transfer complexes with a variety of electron donors.

Biological and Biochemical Research on 4 Nitro 1 Naphthol

Enzyme Inhibition Studies

4-Nitro-1-naphthol has been identified as an inhibitor of certain enzymes, particularly those involved in histone acetylation, a key process in gene regulation.

Lysine (B10760008) (K) Acetyltransferase 8 (KAT8) Inhibition

Research has shown that 4-Nitro-1-naphthol, also referred to as KAT8-IN-1 in some contexts, functions as an inhibitor of Lysine (K) acetyltransferase 8 (KAT8). chemsrc.comchemicalbook.com The inhibitory activity of this compound has been quantified, demonstrating its effect on the enzyme's function. The dysregulation of KAT8, which primarily acetylates Lysine 16 on histone H4 (H4K16), has been associated with the development and spread of various cancers. nih.govacs.org The inhibition of KAT8 and other histone acetyltransferases (HATs) can lead to changes in cellular states, potentially impacting diseases like cancer and inflammatory conditions. chemsrc.comchemicalbook.com

The inhibitory concentration (IC50) of 4-Nitro-1-naphthol against KAT8 has been reported to be 141 μM. chemsrc.comchemicalbook.comnbinno.com

Inhibition of Other Histone Acetyltransferases (HATs)

Beyond its effect on KAT8, 4-Nitro-1-naphthol also demonstrates inhibitory activity against other histone acetyltransferases. chemsrc.comchemicalbook.com Histone acetyltransferases are a group of enzymes crucial for adding acetyl groups to lysine residues on histone proteins, which helps in relaxing the chromatin structure and facilitating gene transcription. patsnap.com Aberrant activity of HATs has been implicated in a range of diseases, including cancer and inflammatory disorders. patsnap.commedchemexpress.com

Specifically, 4-Nitro-1-naphthol has been shown to inhibit KAT2B and KAT3B with IC50 values of 221 μM and 106 μM, respectively. chemsrc.comchemicalbook.comnbinno.com This broad-spectrum inhibition highlights its potential as a tool for studying the roles of these enzymes in various biological processes.

Table 1: Inhibitory Activity of 4-Nitro-1-naphthol against Histone Acetyltransferases

| Enzyme Target | IC50 (μM) |

|---|---|

| KAT8 | 141 chemsrc.comchemicalbook.comnbinno.com |

| KAT2B | 221 chemsrc.comchemicalbook.comnbinno.com |

| KAT3B | 106 chemsrc.comchemicalbook.comnbinno.com |

Antimicrobial Activity and Mechanisms

Studies have explored the potential of 4-Nitro-1-naphthol and its derivatives as antimicrobial agents, demonstrating efficacy against both bacteria and fungi.

Antibacterial Properties and Minimum Inhibitory Concentrations

Derivatives of 4-Nitro-1-naphthol have exhibited notable antibacterial properties. For instance, certain azo compounds derived from naphthol have shown significant inhibitory effects against pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov Research on related structures, such as aminoalkylphenols derived from 5-nitrosalicylaldehyde, has identified the para-nitrophenol group as important for antibacterial activity against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govacs.org One study on a derivative, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide, reported a MIC value of 16 μg/ml against the Gram-positive bacterium Bacillus subtilis and 64 μg/ml against the Gram-negative Escherichia coli. nih.gov

Antifungal Properties

In addition to antibacterial effects, antifungal properties have also been observed in related compounds. Studies on various azo compounds and naphthol derivatives have indicated their potential to inhibit the growth of pathogenic fungi. researchgate.netacs.org However, in a study of a series of 1-naphthol (B170400) derivatives, the antifungal activity against Aspergillus niger and Candida albicans was found to be relatively weak, with most compounds showing poor activity (MIC >128 μg/ml). nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Research has also touched upon the antioxidant capabilities of compounds structurally related to 4-Nitro-1-naphthol. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals leading to cellular damage. mdpi.com Studies on some azo compounds have highlighted their ability to scavenge free radicals and reduce oxidative stress in cellular models. The presence of hydroxyl groups, such as in the naphthol structure, is often associated with these antioxidant properties. However, one report specifically states that 4-Nitro-1-naphthol (referred to as this compound) loses its antioxidant activity, with an EC50 value greater than 1 mM. chemsrc.com This suggests that the nitro group may significantly influence its antioxidant potential compared to other derivatives.

Role as a Chromogenic Agent in Biological Assays

4-Nitro-1-naphthol serves as a valuable chromogenic agent in various biological assays, particularly in enzyme-linked immunosorbent assays (ELISAs) and other enzyme assays. sigmaaldrich.comresearchgate.netnih.gov Its utility stems from its ability to produce a colored product upon enzymatic action, allowing for the quantification of enzyme activity or the detection of specific molecules. google.com

When a substrate containing the 4-nitro-1-naphthyl moiety is hydrolyzed by an enzyme, it releases 4-Nitro-1-naphthol. sigmaaldrich.comresearchgate.netgoogle.com In an ionized state, 4-Nitro-1-naphthol exhibits a distinct color with an absorbance peak around 458 nm, which can be measured spectrophotometrically. researchgate.net This property makes it a useful indicator for the activity of various hydrolytic enzymes. sigmaaldrich.comnih.govdntb.gov.ua

Notably, 4-Nitro-1-naphthol has been found to be a favorable chromogen for preparing substrates for hydrolytic enzymes that have optimal activity at neutral or slightly acidic pH. sigmaaldrich.comnih.govdntb.gov.ua Its molar absorptivity at 450 nm in a pH range of 5.5 to 7.6 is significantly higher than that of other commonly used chromogens like p-nitrophenol and o-nitrophenol. sigmaaldrich.comnih.gov This higher sensitivity allows for more accurate and reliable measurements in biological assays. researchgate.net For example, 4-nitro-1-naphthyl-β-D-galactopyranoside has been used as a chromogenic substrate for β-D-galactosidase, demonstrating higher catalytic efficiency compared to the corresponding p-nitrophenyl substrate. sigmaaldrich.comnih.gov

Interaction with Molecular Targets and Electron Transfer Processes in Biological Systems

The biological activity of 4-Nitro-1-naphthol is intrinsically linked to its interaction with various molecular targets and its participation in electron transfer processes within biological systems. The presence of the electron-withdrawing nitro group makes the compound an electron acceptor, enabling it to participate in charge-transfer reactions. researchgate.net

The planar structure of the naphthoquinone ring, a related structural motif, allows such compounds to function as DNA-intercalating agents. mdpi.com Furthermore, the redox properties of these compounds are central to their biological effects. mdpi.com They can accept electrons to generate reactive intermediates, which can then interact with molecular oxygen to produce ROS. mdpi.com This ability to shuttle electrons can disrupt cellular electron transport chains and inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and repair. mdpi.compreprints.org

The nitro group itself can be reduced by enzymes like nitroreductases to form highly reactive intermediates. researchgate.net These intermediates can then covalently bind to and damage cellular macromolecules such as proteins and DNA, leading to cytotoxicity. For instance, 4-Nitro-1-naphthol has been identified as an inhibitor of lysine acetyltransferase 8 (KAT8), as well as KAT2B and KAT3B, enzymes that play a critical role in gene regulation and have implications in cancer and inflammatory diseases. nbinno.com

Comparison of Biological Activities with Structurally Similar Compounds

The biological activities of 4-Nitro-1-naphthol can be better understood by comparing it with structurally similar compounds, such as other nitronaphthols, nitrophenols, and related naphthalene (B1677914) derivatives.

Nitronaphthol Isomers: The position of the nitro group on the naphthalene ring significantly influences the compound's biological properties. For example, research on various nitronaphthols has shown they possess considerable antibacterial, antifungal, and antialgal properties. researchgate.net However, the specific cytotoxic and enzymatic interactions can vary between isomers like 2-Nitro-1-naphthol (B145949) and 5-Nitro-1-naphthol. For instance, 2-Nitro-1-naphthol can act as a substrate for alkaline phosphatase, and its nitro group can be reduced to form reactive intermediates. 5-Nitro-1-naphthol has also demonstrated antimicrobial and antitumor properties, attributed to the redox reactions of its nitro group.

Nitrophenols: Compared to its single-ring analogue, 4-nitrophenol (B140041), 4-Nitro-1-naphthol's extended π-system in the naphthalene ring can enhance its interaction with biological targets and its electron-shuttling capabilities. While 4-nitrophenol is also known for its toxicity and use in biological assays, the larger, more lipophilic nature of 4-Nitro-1-naphthol may lead to different uptake, distribution, and target-binding profiles. who.intnih.gov The absorptivity of 4-Nitro-1-naphthol at its peak wavelength is notably higher than that of p-nitrophenol, making it a more sensitive chromogenic marker in certain assays. sigmaaldrich.comnih.gov

Other Naphthalene Derivatives: The presence and position of the nitro group are critical for the cytotoxic activity observed in many naphthalene-based compounds. For example, removing the nitro group, as in 4-(Phenylazo)-1-naphthol, would likely reduce its redox activity and associated cytotoxicity. Conversely, the parent compound, 1-naphthol, has its own distinct biological and photophysical properties, but lacks the specific electron-withdrawing and redox-cycling capabilities conferred by the nitro group. acs.org Aminated derivatives, such as 4-Amino-1-naphthol (B40241), which can be a metabolic product of 4-Nitro-1-naphthol reduction, exhibit different biological activities and are used as precursors for pharmaceuticals. researchgate.net

Interactive Table: Comparison of Structurally Similar Compounds

| Compound | Key Structural Difference from 4-Nitro-1-naphthol | Notable Biological Activity/Property | Reference |

| 2-Nitro-1-naphthol | Isomeric position of the nitro group | Substrate for alkaline phosphatase, forms reactive intermediates upon reduction. | |

| 5-Nitro-1-naphthol | Isomeric position of the nitro group | Antimicrobial and antitumor properties via redox reactions. | |

| 4-Nitrophenol | Phenyl ring instead of naphthalene ring | Toxic, used in biological assays, undergoes reduction to aminophenol. | who.intnih.gov |

| 1-Naphthol | Lacks the nitro group | Parent compound with distinct photophysical properties. | acs.org |

| 4-Amino-1-naphthol | Amino group instead of nitro group | Electron shuttle, precursor for pharmaceuticals. | |

| 4-(Phenylazo)-1-naphthol | Phenylazo group instead of a simple hydroxyl, lacks the nitro group | Reduced redox activity compared to its nitro-containing counterpart. |

Advanced Analytical Methodologies for 4 Nitro 1 Naphthol

Purity Verification and Discrepancies in Thermal Stability Data

Discrepancies in the reported physical properties of 4-Nitro-1-naphthol, such as its melting point, often stem from the presence of impurities. Therefore, rigorous purity verification is a prerequisite for its use in any application.

Recrystallization is a fundamental technique for the purification of crude 4-Nitro-1-naphthol. A common procedure involves dissolving the compound in a suitable solvent system, such as an ethanol (B145695)/water mixture, followed by cooling to induce the formation of crystals. This process effectively removes byproducts and unreacted starting materials. For instance, in the synthesis of related compounds, recrystallization from ethanol has been shown to yield high-purity, needle-like crystals. The purity of the recrystallized 4-Nitro-1-naphthol can be initially assessed by its melting point. nbinno.com

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of 4-Nitro-1-naphthol and can help reconcile contradictory data in thermal decomposition studies. TGA measures the change in mass of a sample as a function of temperature. For a similar azo compound, TGA revealed thermal stability up to approximately 250°C, with degradation occurring above this temperature. In the case of 1-nitroso-2-naphthol (B91326), a related compound, the initial exothermic decomposition temperature was observed to be between 129.01 and 155.69 °C, with the heating rate influencing the onset temperature. nih.govresearchgate.net Such analyses provide a clear indication of the temperature at which the compound begins to decompose, which is vital for safe handling and storage.

Table 1: Thermal Decomposition Data for a Related Azo Compound

| Parameter | Value |

| Thermal Stability | Up to ~250°C |

| Degradation Onset | Above 250°C |

This table is based on data for a similar azo compound and serves as an illustrative example.

Spectrophotometric Determination and Optimization

Spectrophotometry is a widely used method for the quantitative analysis of 4-Nitro-1-naphthol, often involving its reaction to form a colored species that can be measured.

The pH of the solution is a critical parameter in the spectrophotometric determination of nitrophenolic compounds. The absorbance characteristics of these compounds are often pH-dependent due to the protonation or deprotonation of the hydroxyl group. For the analysis of related compounds, precise pH control is essential to ensure reproducible results. labmanager.com For instance, in the determination of nitrite (B80452) using p-nitroaniline and 1-naphthol (B170400), the diazotization step is carried out in an acidic medium, while the subsequent coupling reaction requires an alkaline medium. semanticscholar.org

Interference from other ions or compounds in the sample matrix can significantly affect the accuracy of spectrophotometric measurements. Masking agents are chemical substances that form stable complexes with interfering ions, preventing them from participating in the color-forming reaction. For example, in the analysis of iron (III) with a Schiff base derived from a nitrophenol, ascorbic acid and triethanolamine (B1662121) were used as masking agents to eliminate interference from Co(II) and Cr(III) respectively. innovareacademics.in Similarly, in the determination of p-nitrophenol in the presence of Fe(OH)3 colloids, ascorbic acid was used to mask the interference from regenerated FeCl3. nih.govscienceopen.comresearchgate.net

A calibration curve is essential for the quantitative determination of 4-Nitro-1-naphthol using spectrophotometry. labmanager.comjbpml.org.br This is constructed by measuring the absorbance of a series of standard solutions of known concentrations. anvajo.comtruman.edu The absorbance is then plotted against the concentration, and the resulting graph, which should ideally be a straight line according to the Beer-Lambert law, is used to determine the concentration of an unknown sample by measuring its absorbance. jbpml.org.br The reliability of the calibration curve is often assessed by its correlation coefficient (R²), which should be close to 1. jbpml.org.br

Table 2: Example Calibration Curve Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance |

| 1.0 | 0.152 |

| 2.0 | 0.305 |

| 4.0 | 0.610 |

| 6.0 | 0.915 |

| 8.0 | 1.220 |

This table presents hypothetical data to illustrate the construction of a calibration curve.

pH Control and Masking Agents for Interference Mitigation

Chromatographic Applications

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of 4-Nitro-1-naphthol and its related compounds.

A reverse-phase (RP) HPLC method can be employed for the analysis of 4-Nitro-1-naphthol. sielc.com In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. google.com For the analysis of 4-Nitro-1-naphthol, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid can be used. sielc.com For applications requiring mass spectrometric (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster analysis times in ultra-high-performance liquid chromatography (UPLC) applications. sielc.com

Table 3: Typical HPLC Conditions for 4-Nitro-1-naphthol Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or similar C18) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV-Vis |

This table is based on a described HPLC method for 4-Nitro-1-naphthol. sielc.com

Isomer-Specific Quantification Biases in Analytical Methods

A significant challenge in the analysis of nitronaphthols is the potential for isomer-specific quantification biases. researchgate.net Different isomers of a compound can exhibit distinct physical and chemical properties, which can affect their response in analytical instruments. For instance, in mass spectrometry, different isomers can produce similar fragmentation patterns but with varying peak intensities. nih.gov If the analytical method does not distinguish between these isomers, and a standard of a single isomer is used for calibration, the quantification of a mixture of isomers can be inaccurate. researchgate.net This can lead to either over-reporting or under-reporting of the total concentration of the analyte. researchgate.net Therefore, for accurate quantification, isomer-specific analytical methods are necessary, which often require the separation of isomers prior to detection. researchgate.net

Toxicological and Environmental Impact Research of Nitrated Naphthols

Mechanisms of Toxicity

The toxicity of nitrated naphthols, such as 4-nitro-1-naphthol, is believed to be mediated by their metabolites. nih.gov Studies on the parent compound, 1-naphthol (B170400), provide insight into these mechanisms, suggesting that its toxicity is linked to the formation of reactive quinone species. nih.govatamanchemicals.com

The metabolic activation of 1-naphthol can lead to the formation of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. nih.govatamanchemicals.comca.gov These quinone metabolites are highly reactive and are implicated in the cytotoxic effects observed. nih.govacs.organnualreviews.org The toxicity of 1-naphthol and its quinone metabolites has been demonstrated in isolated rat hepatocytes, where they caused a dose-dependent toxicity. nih.gov The formation of these quinones is a critical step in the bioactivation process that leads to cellular damage. nih.govatamanchemicals.com

Quinones can undergo a one-electron reduction to form naphthosemiquinone radicals. nih.govatamanchemicals.com These radicals are unstable and highly reactive. researchgate.net They can covalently bind to essential cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity. nih.govatamanchemicals.com This covalent binding is a key mechanism of toxicity for many quinone-containing compounds. acs.org Additionally, the formation of adducts from the 1,2-quinone metabolite of naphthalene (B1677914) has been observed in murine Clara cells. ca.gov

Naphthoquinones and their semiquinone radicals can participate in redox cycling with molecular oxygen. nih.govatamanchemicals.commdpi.com This process generates reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. mdpi.com An overproduction of ROS can lead to oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed. bhu.ac.in This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity and cell death. mdpi.combhu.ac.in Studies have shown that exposure to 1-naphthol can lead to a significant increase in ROS levels in cells. bhu.ac.in

Formation of Naphthosemiquinone Radicals and Covalent Binding

Environmental Transformation and Degradation Products

The environmental fate of 4-nitro-1-naphthol is influenced by various transformation and degradation processes, which can lead to the formation of other potentially harmful compounds.

In aquatic environments, the degradation of naphthalene can lead to the formation of 1-naphthol. nih.gov In the presence of nitrite (B80452) (NO₂⁻), a common ion in subsurface environments, and sulfate (B86663) radicals (SO₄•⁻), 1-naphthol can be further transformed. nih.gov The reaction between nitrite and sulfate radicals generates nitrogen dioxide radicals (NO₂•). nih.gov Concurrently, 1-naphthol is oxidized to the 1-naphthoxyl radical. nih.gov The coupling of these 1-naphthoxyl radicals with nitrogen dioxide radicals can result in the formation of a series of nitrated naphthalenes, including 2-nitro-1-naphthol (B145949), 4-nitro-1-naphthol, and 2,4-dinitro-1-naphthol (B147749). nih.gov One study found that when 10 μM of naphthalene was oxidized in the presence of 10 μM of nitrite, the total yield of nitrated products reached 0.730 μM within 120 minutes. nih.gov Similarly, under freezing conditions, the presence of nitrite can facilitate the transformation of 1-naphthol into nitrated derivatives. researchgate.net

The degradation of 4-nitro-1-naphthol and related compounds can generate various byproducts with potential toxicity. For instance, the photolysis of 4-(4-Nitrophenylazo)-1-naphthol, a related azo dye, can yield 4-nitroaniline (B120555) and 1-naphthol derivatives. The presence of nitrite in the environment can significantly alter the degradation pathways of naphthalene, leading to the formation of toxic nitrated products. nih.gov These findings highlight the potential for the environmental transformation of nitrated naphthols to create a complex mixture of byproducts, some of which may pose environmental and health risks. nih.govx-mol.net

Nitrated Naphthalene Formation in Aquatic Environments

Biochar Sorption Mechanisms and Environmental Remediation of 4-Nitro-1-naphthol

The increasing presence of nitrated aromatic compounds in the environment, stemming from industrial activities, necessitates the development of effective remediation strategies. Among these compounds, 4-Nitro-1-naphthol has garnered attention due to its potential toxicity. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for the removal of various organic pollutants from soil and water. This section explores the research on the sorption mechanisms of 4-Nitro-1-naphthol on biochar and its implications for environmental remediation.

Research into the interaction between 4-Nitro-1-naphthol and biochar has revealed that the sorption process is complex and influenced by several factors, including the properties of the biochar and the surrounding environmental conditions. The pyrolysis temperature at which biochar is produced is a critical determinant of its physical and chemical characteristics and, consequently, its sorption capacity.

A key study investigated the sorption of 4-Nitro-1-naphthol on biochars produced at 200°C (BC200) and 700°C (BC700). researchgate.netnih.gov The findings indicated that the sorption mechanisms differed significantly between the two types of biochar. On BC200, which is characterized by a higher presence of polar functional groups, the sorption of anionic 4-Nitro-1-naphthol was significantly enhanced through complexation. researchgate.netnih.gov This suggests that at lower pyrolysis temperatures, the surface chemistry of the biochar plays a dominant role in the binding of polar nitroaromatic compounds.

In contrast, for biochar produced at a higher temperature (BC700), which typically has a greater surface area and a more developed pore structure but fewer polar functional groups, the sorption mechanism appears to be different. In the presence of heavy metals, the inhibition of 4-Nitro-1-naphthol sorption was found to be the weakest among the tested pollutants. researchgate.netnih.gov This was attributed to the formation of bridge effects between the 4-Nitro-1-naphthol molecules, the heavy metal ions, and the biochar surface. researchgate.netnih.gov Such interactions highlight the potential for co-contamination scenarios to influence the mobility and fate of 4-Nitro-1-naphthol in the environment.

The presence of other substances, such as humic acid, can also affect the sorption of 4-Nitro-1-naphthol. On biochar with abundant polar functional groups (BC200), modifications by humic acid were observed to decrease the biochar's polarity and increase its aromaticity, which in turn influenced the sorption process. researchgate.netnih.gov For biochar with a more developed pore structure (BC700), humic acid was found to decrease the surface area and pore volume by blocking the pores. researchgate.netnih.gov

While direct quantitative data on the sorption of 4-Nitro-1-naphthol is limited in publicly available research, studies on analogous compounds such as other nitrated phenols and naphthols provide insights into the likely sorption mechanisms. These mechanisms are generally understood to include:

Pore-filling: The porous structure of biochar provides physical sites for the sequestration of organic molecules. epfl.ch

Hydrogen Bonding: The presence of hydroxyl and nitro functional groups on 4-Nitro-1-naphthol allows for the formation of hydrogen bonds with oxygen-containing functional groups on the biochar surface. mdpi.com

Electrostatic Interactions: Depending on the pH of the surrounding medium and the surface charge of the biochar, electrostatic attraction or repulsion can influence the sorption of the anionic form of 4-Nitro-1-naphthol. epfl.ch

The effectiveness of biochar in the environmental remediation of 4-Nitro-1-naphthol is therefore dependent on a tailored approach, considering the specific type of biochar and the characteristics of the contaminated site. While research has illuminated the fundamental mechanisms at play, further investigation is required to establish a comprehensive understanding and to generate the quantitative data necessary for the development of optimized remediation technologies.

Due to a lack of specific quantitative data for the sorption of 4-Nitro-1-naphthol on biochar in the reviewed scientific literature, a data table for this specific compound cannot be generated at this time. The available research focuses primarily on the qualitative description of sorption mechanisms.

Q & A

Basic: What are the optimal synthetic routes for 4-nitro-1-naphthol, and how do reaction conditions influence yield?

4-Nitro-1-naphthol is synthesized via nitration of 1-naphthol under acidic conditions. Key factors include: